1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline
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Overview
Description
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is a complex organic compound that features a phenyl group, a piperidine ring, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline typically involves multi-step organic reactions. One common method includes the coupling of isoquinoline derivatives with piperidine through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, ketones, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: These compounds share a similar structural motif with a phenyl group attached to a piperidine ring.
Isoquinoline Derivatives: Compounds such as berberine and papaverine also contain the isoquinoline moiety and exhibit various biological activities.
Uniqueness
1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline is unique due to its combination of the phenyl, piperidine, and isoquinoline groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
CAS No. |
89721-29-9 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-6-15(7-3-1)20-18-9-5-4-8-16(18)14-19(22-20)23-17-10-12-21-13-11-17/h1-9,14,17,21H,10-13H2 |
InChI Key |
YSULYFMKGDPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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